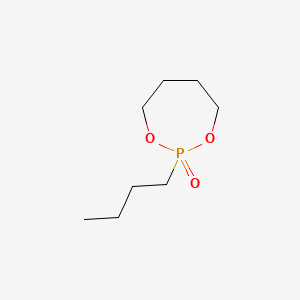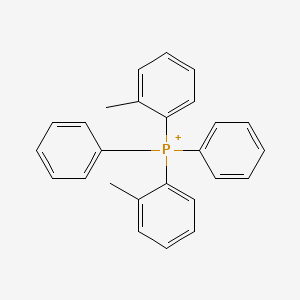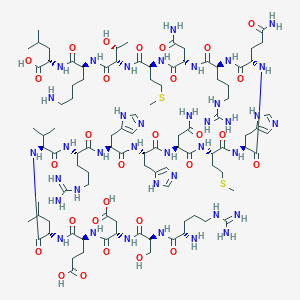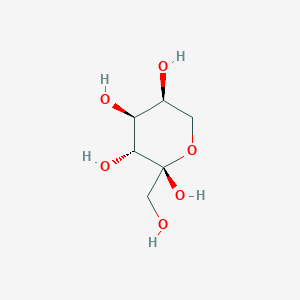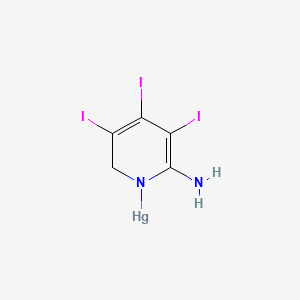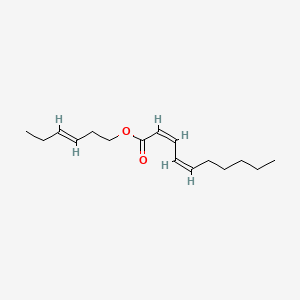![molecular formula C20H12S B12661515 Benzo[b]phenanthro[2,3-d]thiophene CAS No. 248-85-1](/img/structure/B12661515.png)
Benzo[b]phenanthro[2,3-d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]phenanthro[2,3-d]thiophene is an aromatic organic compound with the molecular formula C20H12S. It is a polycyclic aromatic hydrocarbon that contains a thiophene ring fused with a phenanthrene structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]phenanthro[2,3-d]thiophene typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzene derivatives with alkynes in the presence of a palladium catalyst. This process forms the thiophene ring through a series of cyclization and dehydrogenation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitrating agents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated and nitrated derivatives
Applications De Recherche Scientifique
Benzo[b]phenanthro[2,3-d]thiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzo[b]phenanthro[2,3-d]thiophene and its derivatives often involves interactions with specific molecular targets. For example, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Benzothiophene: An aromatic compound with a similar thiophene ring structure but fewer fused aromatic rings.
Benzo[b]thieno[2,3-d]thiophene: A compound with a similar core structure but different substitution patterns.
Benzo[b]naphtho[1,2-d]thiophene: Another thiophene-fused aromatic system with unique fluorescence properties.
Uniqueness: Benzo[b]phenanthro[2,3-d]thiophene stands out due to its extended conjugated system, which imparts unique electronic properties. This makes it particularly valuable in the development of organic electronic materials and advanced functional materials .
Propriétés
Numéro CAS |
248-85-1 |
|---|---|
Formule moléculaire |
C20H12S |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
10-thiapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12S/c1-2-6-15-13(5-1)9-10-14-11-18-16-7-3-4-8-19(16)21-20(18)12-17(14)15/h1-12H |
Clé InChI |
GDBRLJQTLSLZLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)SC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



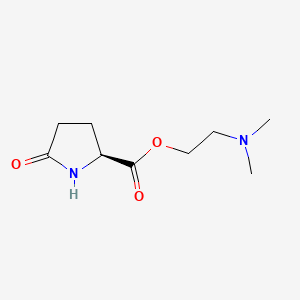
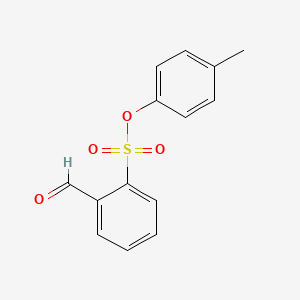


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
